molecular formula C10H17ClN2O2S B1521453 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride CAS No. 1215471-49-0

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1521453
CAS No.: 1215471-49-0
M. Wt: 264.77 g/mol
InChI Key: CIKXBDHJIUSJFO-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2S and its molecular weight is 264.77 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

This compound acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This modification leads to the inactivation of the enzyme and the prevention of protein degradation .

Biochemical Pathways

By inhibiting serine proteases, this compound affects several biochemical pathways. These include the digestion pathway, where serine proteases like trypsin and chymotrypsin break down dietary proteins into amino acids, and the blood coagulation pathway, where serine proteases like thrombin play a key role .

Pharmacokinetics

It is known to be water-soluble , which suggests it could be well-absorbed in the body and could have good bioavailability. Its stability in aqueous solutions is better at lower pH values .

Result of Action

The inhibition of serine proteases by this compound can have several molecular and cellular effects. For instance, it can prevent the degradation of proteins during the protein purification process . It can also inhibit the activity of thrombin, thereby affecting blood coagulation .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. Its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7 .

Properties

IUPAC Name

4-(2-aminoethyl)-N-ethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6,12H,2,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKXBDHJIUSJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215471-49-0
Record name 4-(2-aminoethyl)-N-ethylbenzenesulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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